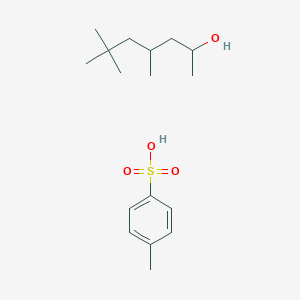
4-Methylbenzenesulfonic acid;4,6,6-trimethylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid and 4,6,6-trimethylheptan-2-ol are two distinct chemical compoundsIt is a white, crystalline solid that is soluble in water and commonly used as a catalyst in organic synthesis . 4,6,6-Trimethylheptan-2-ol, on the other hand, is an alcohol with the formula C10H22O. It is a colorless liquid used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
4,6,6-Trimethylheptan-2-ol can be synthesized through the hydrogenation of 4,6,6-trimethylheptan-2-one using a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions of temperature and pressure to achieve high yields.
Industrial Production Methods
In industrial settings, 4-Methylbenzenesulfonic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and high efficiency. The process involves the controlled addition of sulfur trioxide to toluene in the presence of a catalyst.
4,6,6-Trimethylheptan-2-ol is produced through catalytic hydrogenation in large-scale reactors. The process is optimized to minimize the formation of by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form toluene.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted benzenesulfonic acids.
4,6,6-Trimethylheptan-2-ol undergoes typical alcohol reactions, including:
Oxidation: It can be oxidized to form 4,6,6-trimethylheptan-2-one.
Esterification: It can react with carboxylic acids to form esters.
Dehydration: It can undergo dehydration to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
4-Methylbenzenesulfonic acid: Major products include various substituted benzenesulfonic acids and toluene derivatives.
4,6,6-Trimethylheptan-2-ol: Major products include 4,6,6-trimethylheptan-2-one, esters, and alkenes.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including esterification, alkylation, and polymerization . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
4,6,6-Trimethylheptan-2-ol is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and intermediate in the synthesis of various chemicals.
Mecanismo De Acción
4-Methylbenzenesulfonic acid acts as a strong acid and catalyst in various chemical reactions. It protonates substrates, making them more reactive towards nucleophilic attack. The sulfonic acid group (-SO3H) is highly electron-withdrawing, which enhances its catalytic activity .
4,6,6-Trimethylheptan-2-ol exerts its effects through typical alcohol reactions. It can form hydrogen bonds with other molecules, influencing their reactivity and solubility. The hydroxyl group (-OH) is the primary site of reactivity, undergoing various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include benzenesulfonic acid, p-toluenesulfonic acid, and methylbenzenesulfonic acid.
4,6,6-Trimethylheptan-2-ol: Similar compounds include other branched-chain alcohols such as 2,4,4-trimethylpentan-1-ol and 3,5,5-trimethylhexan-1-ol.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and high catalytic activity, making it a valuable reagent in organic synthesis. Its ability to protonate substrates and enhance their reactivity sets it apart from other sulfonic acids.
4,6,6-Trimethylheptan-2-ol is unique due to its branched structure, which imparts specific physical and chemical properties. Its high boiling point and pleasant odor make it suitable for use in fragrances and flavors.
Propiedades
Número CAS |
51079-85-7 |
|---|---|
Fórmula molecular |
C17H30O4S |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-8(6-9(2)11)7-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,6-7H2,1-5H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
ACKSXIZNMBHYFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(C)O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


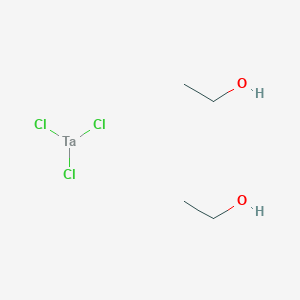
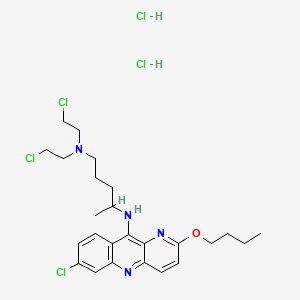

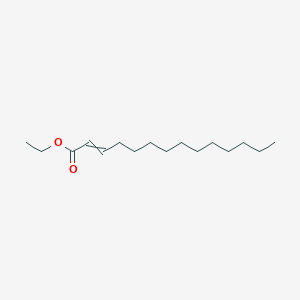


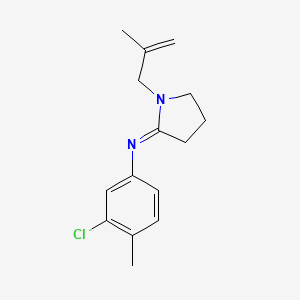
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

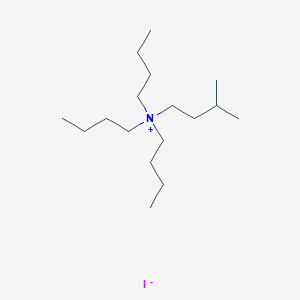
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)


